butane-1-sulfinyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1-sulfinyl chloride can be synthesized through the reaction of butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the butane-1-sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of gas ceases, indicating the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas handling systems to manage the exothermic nature of the reaction and the release of sulfur dioxide gas. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Butane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form butane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines under mild conditions to form sulfonamides.
Alcohols: Reacts with alcohols in the presence of a base, such as pyridine, to form sulfonate esters.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Butane-1-sulfinyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of butane-1-sulfinyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl chloride group is highly reactive due to the presence of the electron-withdrawing sulfonyl group, which makes the carbon atom susceptible to nucleophilic attack . This reactivity is exploited in the synthesis of sulfonamides, sulfonate esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Methane-1-sulfinyl chloride: A smaller analog with similar reactivity but different physical properties.
Ethane-1-sulfinyl chloride: Another analog with similar reactivity but different chain length.
Propane-1-sulfinyl chloride: Similar reactivity with a different chain length.
Uniqueness
Butane-1-sulfinyl chloride is unique due to its specific chain length, which can influence the physical properties and reactivity of the compound. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis .
Properties
IUPAC Name |
butane-1-sulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJJIHJWKUKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454152 |
Source
|
Record name | 1-Butanesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13455-88-4 |
Source
|
Record name | 1-Butanesulfinyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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